molecular formula C10H7BrN2O2 B3030796 Methyl 7-bromo-1,5-naphthyridine-3-carboxylate CAS No. 958334-24-2

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Cat. No.: B3030796
CAS No.: 958334-24-2
M. Wt: 267.08
InChI Key: HSKHAOKCHBJDBO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate ester group at the 3rd position of the 1,5-naphthyridine ring system. The naphthyridine core is known for its biological activity and is widely studied in medicinal chemistry for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-1,5-naphthyridine-3-carboxylate typically involves the bromination of a 1,5-naphthyridine precursor followed by esterification. One common method starts with the bromination of 1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-1,5-naphthyridine is then subjected to esterification with methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

    1,5-Naphthyridine: The parent compound without the bromine and ester groups.

    7-Bromo-1,5-naphthyridine: Lacks the ester group.

    Methyl 1,5-naphthyridine-3-carboxylate: Lacks the bromine atom.

Uniqueness: Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-8-9(12-4-6)3-7(11)5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKHAOKCHBJDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672213
Record name Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958334-24-2
Record name Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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